2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid
Overview
Description
2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid is an organic compound with the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol This compound is characterized by the presence of hydroxyl, methoxy, and methoxymethyl groups attached to a propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-3-methoxymethylpropionaldehyde with a suitable oxidizing agent to introduce the hydroxyl group, followed by further functionalization to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalytic systems to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to yield alcohols or other reduced derivatives.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
2-Hydroxy-3-methoxypropionic acid: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
3-Methoxy-2-methoxymethylpropionic acid: Lacks the hydroxyl group, affecting its ability to participate in hydrogen bonding and other interactions.
2-Hydroxy-2-methoxymethylpropionic acid: Lacks the methoxy group, leading to variations in its chemical behavior and applications.
Uniqueness: 2-Hydroxy-3-methoxy-2-methoxymethylpropionic acid is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-hydroxy-3-methoxy-2-(methoxymethyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-3-6(9,4-11-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNHSXBFJAFJNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301208460 | |
Record name | Propanoic acid, 2-hydroxy-3-methoxy-2-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885953-49-1 | |
Record name | Propanoic acid, 2-hydroxy-3-methoxy-2-(methoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885953-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-hydroxy-3-methoxy-2-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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